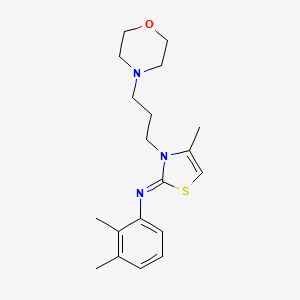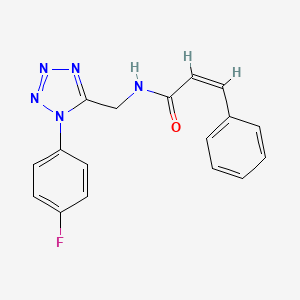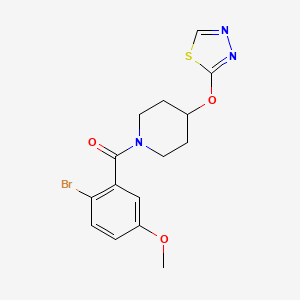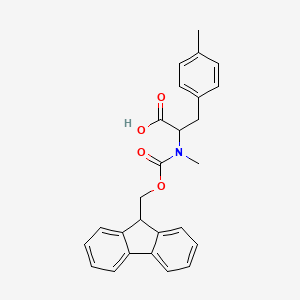![molecular formula C14H12N4O4S2 B2767622 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide CAS No. 941966-52-5](/img/structure/B2767622.png)
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is a heterocyclic compound that features a thiazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. The presence of both thiazole and pyrimidine rings in its structure contributes to its biological activity.
作用机制
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit high inhibitory activity against the replication process of tumor cells . They are also known to be glutamate receptor antagonists and acetylcholinesterase inhibitors .
Mode of Action
Thiazolopyrimidines are known to interact with their targets, such as glutamate receptors and acetylcholinesterase, to inhibit their function . This interaction can lead to changes in cellular processes, such as the inhibition of tumor cell replication .
Biochemical Pathways
Given its inhibitory activity against tumor cell replication and its role as a glutamate receptor antagonist and acetylcholinesterase inhibitor , it can be inferred that it may affect pathways related to cell replication, neurotransmission, and cholinergic signaling.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its reported inhibitory activity against tumor cell replication , it could potentially lead to a decrease in tumor growth. As a glutamate receptor antagonist and acetylcholinesterase inhibitor , it could also affect neurotransmission and other neurological processes.
生化分析
Biochemical Properties
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is a synthetically attractive thiazolopyrimidine derivative . It possesses an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This property opens new possibilities for its further modification through reactions with electrophiles .
Cellular Effects
They are also known to be glutamate receptor antagonists and acetylcholinesterase inhibitors .
Molecular Mechanism
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide typically involves the following steps:
Formation of the Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. This can be achieved by reacting 2-aminothiazole with a suitable diketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the thiazolopyrimidine intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Coupling with Benzamide: The final step involves coupling the sulfamoyl-thiazolopyrimidine intermediate with 4-aminobenzamide under conditions that facilitate amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the benzamide ring.
科学研究应用
Chemistry
In chemistry, N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s anticancer properties are of particular interest. It has been found to inhibit the growth of certain cancer cell lines, potentially through the disruption of DNA synthesis or repair mechanisms.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity, due to its heterocyclic structure.
相似化合物的比较
Similar Compounds
N-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide: Similar structure but lacks the methyl group at the 7-position.
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide.
Uniqueness
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is unique due to the presence of both the thiazolopyrimidine core and the sulfamoylbenzamide moiety. This combination imparts distinct biological activities and chemical reactivity, making it a versatile compound for various applications.
属性
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S2/c1-8-11(13(20)18-6-7-23-14(18)16-8)17-12(19)9-2-4-10(5-3-9)24(15,21)22/h2-7H,1H3,(H,17,19)(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNPTBXHHMJAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2767541.png)
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2767542.png)
![methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2767543.png)


![(E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2767551.png)
![(4-Benzylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2767552.png)

![6-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767555.png)
![N-(2,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2767556.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2767557.png)
![[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B2767560.png)
![methyl 3-amino-4,6-bis(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2767561.png)
